molecular formula C10H15NO2 B3074060 2-Amino-3-(2-methoxyphenyl)propan-1-ol CAS No. 1018665-73-0

2-Amino-3-(2-methoxyphenyl)propan-1-ol

Cat. No.: B3074060
CAS No.: 1018665-73-0
M. Wt: 181.23 g/mol
InChI Key: RANUGARSDWUCCI-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyphenyl)propan-1-ol (CAS 938462-32-9) is a chiral amino alcohol with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features a 2-methoxyphenyl group attached to a propan-1-ol backbone with an amino group at position 2 and a hydroxyl group at position 1. The methoxy group at the ortho position of the phenyl ring influences electronic and steric properties, impacting solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-amino-3-(2-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANUGARSDWUCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene, which is then reduced to 2-methoxyphenylpropan-1-amine. This intermediate is subsequently converted to the final product through a reductive amination process .

Industrial Production Methods

Industrial production of 2-Amino-3-(2-methoxyphenyl)propan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-(2-methoxyphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2-amino-propan-1-ol backbone but differ in substituents on the phenyl ring or backbone configuration:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications
2-Amino-3-(2-methoxyphenyl)propan-1-ol 938462-32-9 C₁₀H₁₅NO₂ 2-methoxyphenyl; (2S)-configuration Chiral intermediate, potential drug precursor
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol 1247159-59-6 C₁₀H₁₃BrNO₂ 5-bromo-2-methoxyphenyl; amino at C3 Bromine enhances reactivity for cross-coupling
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol Not provided C₁₁H₁₇NO₃ 3,4-dimethoxy substitution Marketed for pharmaceutical intermediates
2-Amino-3-(4-chlorophenyl)propan-1-ol 35373-63-8 C₉H₁₂ClNO 4-chlorophenyl High boiling point (338°C); used in APIs
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 1323966-28-4 C₉H₁₁ClFNO 2-chloro-6-fluorophenyl Dual halogenation for enhanced stability
2-Amino-3-isopropoxypropan-1-ol 1343504-27-7 C₆H₁₅NO₂ Aliphatic isopropoxy group Reduced aromaticity; altered solubility

Physicochemical Properties

  • Electron Effects: Methoxy groups (e.g., in the target compound and 3,4-dimethoxy analog) donate electrons via resonance, increasing solubility in polar solvents compared to halogenated analogs . Halogens (Cl, Br, F) withdraw electrons, reducing solubility but enhancing thermal stability. For example, 2-Amino-3-(4-chlorophenyl)propan-1-ol has a boiling point of 338.4°C, likely due to stronger van der Waals forces .
  • The 5-bromo substituent in the brominated analog adds bulk, which may slow metabolic degradation but reduce membrane permeability .

Biological Activity

2-Amino-3-(2-methoxyphenyl)propan-1-ol, also known as (R)-2-amino-3-(2-methoxyphenyl)propan-1-ol, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by an amino alcohol structure, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₀H₁₅NO₂
  • Molecular Weight : 181.24 g/mol
  • Structure : Contains a methoxy group attached to a phenyl ring, influencing its reactivity and biological interactions.

The biological activity of 2-Amino-3-(2-methoxyphenyl)propan-1-ol is primarily attributed to its ability to interact with various molecular targets:

  • Ligand Binding : Acts as a ligand to bind receptors or enzymes, modulating their activity.
  • Enzyme Interaction : Influences enzymatic pathways, potentially affecting metabolic processes and cellular functions.

Antimalarial Activity

Research indicates that derivatives of 2-amino-3-(aryl)propan-1-ols exhibit antimalarial properties:

  • A study demonstrated that certain derivatives showed moderate antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values ranging from 11.3 μM to 25.9 μM .
CompoundIC50 (μM)Activity Type
2-Amino-3-(2-methoxyphenyl)propan-1-ol≤25Antiplasmodial
2-Amino-propan-1-ol11.3 - 25.9Antiplasmodial

Synthesis and Evaluation

A study focused on synthesizing various derivatives of aminopropanols, including 2-amino-3-(2-methoxyphenyl)propan-1-ol, evaluated their biological activities:

  • The compounds were tested for their antimalarial effects, with some demonstrating significant activity against malaria parasites .

Interaction Studies

Preliminary interaction studies have been conducted to assess the pharmacological potential of this compound:

  • These studies aim to elucidate the therapeutic viability and safety profile of the compound through various in vitro assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2-methoxyphenyl)propan-1-ol
Reactant of Route 2
2-Amino-3-(2-methoxyphenyl)propan-1-ol

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